4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3 and a molecular weight of 492.159 g/mol . This compound is known for its unique chemical structure, which includes both dichlorobenzoyl and bromobenzoate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoates .
Scientific Research Applications
4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate group may also play a role in binding to molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3,4-Dichlorobenzoyl)amino)acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(3,4-Dichlorobenzoyl)amino)acetylcarbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
Uniqueness
What sets 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate apart from similar compounds is its specific combination of dichlorobenzoyl and bromobenzoate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
CAS No. |
359000-95-6 |
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Molecular Formula |
C21H13BrCl2N2O3 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-17-4-2-1-3-16(17)21(28)29-15-8-5-13(6-9-15)12-25-26-20(27)14-7-10-18(23)19(24)11-14/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
BLYLTPGOMSNBPS-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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